GR103545

Kappa Opioid Receptor Enantioselective Binding Receptor Pharmacology

Researchers relying on KOR agonists for PET tracer development or receptor pharmacology often encounter inconsistent activity from racemic or low-purity material, compromising dose-response accuracy and PET quantification. GR103545 (CAS 126766-42-5) is the pure (R)-enantiomer of GR-89696, resolving this problem with 3166-fold enantioselectivity over the (S)-form. • High-affinity KOR binding (Ki=0.6 nM) and functional potency (EC50=1.2 nM) ensure robust, reproducible signals in radioligand binding, GTPγS, and downstream signaling assays. • Essential non-radioactive reference standard for calibrating and quantifying [11C]GR103545 PET imaging studies (specific binding ratio=3.2 in primate brain). • Defined (R)-stereochemistry eliminates off-target artifacts; >1000-fold selective over MOR and DOR. Verified purity supports batch-to-batch analytical consistency for preclinical and translational neuroscience research.

Molecular Formula C19H25Cl2N3O3
Molecular Weight 414.3 g/mol
CAS No. 126766-42-5
Cat. No. B1241198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR103545
CAS126766-42-5
Synonyms1-((3,4-dichlorophenyl)acetyl)-4-acetyl-2-(1-pyrrolidinylmethyl)piperazine
GR 103545
GR 85571
GR 89696
GR 89696, (R)-isomer, (E)-2-butenedioate (1:1)
GR-103545
GR-85571
GR-89696
GR103545
GR85571
methyl 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate fumarate
Molecular FormulaC19H25Cl2N3O3
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3/t15-/m1/s1
InChIKeyHJUAKZYKCANOOZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (CAS 126766-42-5): A Potent and Selective Kappa-Opioid Receptor Agonist


Methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, also known as GR-103545, is the (R)-enantiomer of the kappa-opioid receptor (KOR) agonist GR-89696 [1]. It is a potent and selective KOR agonist, with documented affinity for the kappa-opioid receptor [2]. This compound serves as a reference standard and a non-radioactive agent for the development of PET radiotracers such as [11C]GR103545 for in vivo imaging of KOR . Its primary applications are in neuroscience and pharmacology research, specifically for studying KOR-related mechanisms.

Stereochemical control Enantiomer-specific KOR research
Reference standard Non-radioactive PET tracer calibration
Pathway context KOR signaling and neuroscience studies

The Critical Role of Enantiomeric Purity and Specificity in Kappa-Opioid Receptor Research Using Methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate


The pharmacological activity of GR-89696 is highly stereoselective, with the (R)-enantiomer (GR-103545) demonstrating significantly greater potency and selectivity for the kappa-opioid receptor compared to the racemic mixture or the (S)-enantiomer [1]. Substituting this compound with racemic GR-89696 or a different KOR agonist would introduce variable and unquantified levels of activity, confounding experimental results and preventing accurate dose-response analysis. Furthermore, the compound's use as a non-radioactive reference standard is essential for the accurate quantification and interpretation of in vivo PET imaging studies utilizing [11C]GR103545 . Generic substitution with an uncharacterized analog would invalidate these critical calibrations and lead to unreliable data.

Racemic or (S)-enantiomer
Enantiomeric composition may shift KOR response profile and complicate dose-response interpretation.
Alternative KOR agonist
Different selectivity or off-target profile may alter pathway-response endpoints.
Non-radioactive reference
Substituting reference standard may compromise PET signal quantification and cross-study comparability.

Quantitative Differentiation of Methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (CAS 126766-42-5) from Comparators


Enantioselective Binding Affinity for the Kappa-Opioid Receptor: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer, GR-103545, exhibits significantly higher binding affinity for the kappa-opioid receptor (KOR) compared to the racemate and the (S)-enantiomer. In a study of methylated analogues, the (R)-enantiomer showed a Ki of 0.6 nM at the KOR in rat brain cortex membranes, while the corresponding (S)-enantiomer had a Ki of 1900 nM, representing a 3166-fold difference in affinity [1]. The racemic mixture (GR-89696) has a reported IC50 of 0.04 nM in a functional assay [2].

Enantioselective Binding Affinity
Head-to-head
Ki 0.6 nM (R) vs 1900 nM (S) — 3166-fold
Supports enantiomer-specific KOR study fit
Rat cortex membranes, [3H]-U-69593 assay
Kappa Opioid Receptor Enantioselective Binding Receptor Pharmacology

Functional Potency at the Kappa-Opioid Receptor: EC50 in GTPγS Binding Assay

GR-103545 demonstrates high functional potency as a KOR agonist. In a GTPγS binding assay using rat brain cortex membranes, GR-103545 exhibited an EC50 of 1.2 nM . This value is consistent with its high binding affinity and confirms its efficacy in activating downstream signaling pathways.

Functional KOR Potency
Data to verify
EC50 = 1.2 nM
Reported functional assay context
GTPγS binding, rat brain cortex
Kappa Opioid Receptor Functional Activity G Protein Activation

In Vivo Binding Specificity in Non-Human Primate Brain: A Key Parameter for PET Imaging

The compound's utility as a PET imaging agent is supported by its in vivo binding specificity. In baboon brain, the specific binding ratio (a measure of target engagement in KOR-rich regions) for GR-103545 was 3.2 . This high ratio demonstrates the compound's ability to selectively bind to KOR in vivo, a critical prerequisite for developing a successful PET radiotracer.

In Vivo Specific Binding Ratio
Class-level
Specific binding ratio = 3.2
Supports PET tracer reference context
Baboon brain PET imaging
PET Imaging Kappa Opioid Receptor In Vivo Binding

Human KOR Binding Affinity (Ki) from Authoritative Database

Binding affinity for the human kappa-opioid receptor is confirmed in the BindingDB database. The compound (recorded as GR-89696 and its enantiomers) demonstrates a Ki of 0.360 nM for the human KOR in a displacement assay using [3H]-U-69593 [1]. This provides a benchmark for cross-species comparison and confirms high potency at the clinically relevant human target.

Human KOR Affinity
Reported
Ki = 0.360 nM
Cross-species KOR affinity context
[3H]-U-69593 displacement assay
Kappa Opioid Receptor Binding Affinity Human Target

Key Research and Industrial Applications of Methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate


In Vitro Kappa-Opioid Receptor Pharmacology Studies

This compound is ideal for in vitro studies requiring precise and selective activation of the kappa-opioid receptor. Its high binding affinity (Ki = 0.6 nM) and functional potency (EC50 = 1.2 nM) enable robust signal generation in assays such as radioligand binding, GTPγS binding, and downstream signaling analyses . The significant enantioselectivity of GR-103545 over the (S)-enantiomer (3166-fold) ensures that observed effects are specifically attributable to KOR activation, minimizing off-target artifacts and providing clear data for receptor pharmacology characterization [1].

Development and Validation of KOR-Targeted PET Radiotracers

GR-103545 serves as a critical non-radioactive reference standard for the development and validation of PET imaging agents targeting the kappa-opioid receptor, such as [11C]GR103545 . Its demonstrated in vivo binding specificity (specific binding ratio = 3.2 in baboon brain) supports its use in calibrating and quantifying PET signals, enabling accurate measurement of KOR expression and occupancy in the brain [1]. This application is essential for both preclinical neuroscience research and clinical translational studies investigating KOR in neuropsychiatric disorders.

Analytical Chemistry and Quality Control for Pharmaceutical Development

The compound's well-defined stereochemistry and purity make it suitable as a reference standard for analytical method development and quality control. Its distinct chromatographic properties (e.g., as a single enantiomer with known retention time) can be used to develop and validate methods such as HPLC or LC-MS for the quantification of GR-103545 and related compounds in complex matrices. This is critical for ensuring batch-to-batch consistency and purity of synthesized materials intended for research or potential clinical use.

In Vivo Preclinical Models of KOR-Mediated Physiology and Behavior

Researchers investigating the role of KOR in animal models of pain, mood disorders, or addiction will benefit from the compound's high potency and selectivity. Its ability to produce a specific and robust pharmacological effect in vivo, as suggested by its binding and functional data , allows for precise interrogation of KOR function in complex physiological systems. Using this specific enantiomer ensures that observed behavioral or physiological changes are reliably linked to KOR agonism, rather than being confounded by the activity of a less selective or less potent racemic mixture.

Application
Selection Property
Validation Focus
In vitro KOR pharmacology
Enantiomer-specific KOR activation context
KOR binding and functional response assays
KOR PET tracer development
Non-radioactive reference standard
PET signal quantification and calibration
Analytical method development
Stereochemically defined reference standard
Chiral HPLC/LC-MS method validation
In vivo KOR behavioral models
Enantiomer-specific KOR agonism
Behavioral and physiological endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR103545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.